

Pterodondiol Solubility: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Pterodondiol

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Introduction

Pterodondiol, a sesquiterpenoid of scientific interest, presents a range of potential applications in biomedical research. A fundamental physicochemical property governing its utility in various experimental and formulation settings is its solubility in different solvents. This technical guide provides an in-depth overview of the known solubility characteristics of **Pterodondiol**, detailed experimental protocols for its solubility determination, and a visual representation of the experimental workflow. While specific quantitative solubility data for **Pterodondiol** is not extensively available in public literature, this guide furnishes the necessary methodological framework for its determination.

Pterodondiol: Chemical Profile

- Chemical Formula: $C_{15}H_{28}O_2$
- Molecular Weight: 240.39 g/mol
- Structure: A bicyclic sesquiterpenoid diol.

Data Presentation: Pterodondiol Solubility Profile

Qualitative assessments have indicated that **Pterodondiol** is soluble in a range of organic solvents. However, precise quantitative data requires experimental determination. The following

table summarizes the known qualitative solubility and provides a template for recording experimentally determined quantitative values.

Solvent	Chemical Formula	Type	Qualitative Solubility	Quantitative Solubility (mg/mL) at 25°C	Molar Solubility (mol/L) at 25°C
Chloroform	CHCl ₃	Halogenated	Soluble[1]	Requires Experimental Determination	Requires Experimental Determination
Dichloromethane	CH ₂ Cl ₂	Halogenated	Soluble[1]	Requires Experimental Determination	Requires Experimental Determination
Ethyl Acetate	C ₄ H ₈ O ₂	Ester	Soluble[1]	Requires Experimental Determination	Requires Experimental Determination
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Sulfoxide	Soluble[1]	Requires Experimental Determination	Requires Experimental Determination
Acetone	C ₃ H ₆ O	Ketone	Soluble[1]	Requires Experimental Determination	Requires Experimental Determination
Water	H ₂ O	Aqueous	Information available upon request from specific suppliers[2]	Requires Experimental Determination	Requires Experimental Determination

PBS Buffer	-	Aqueous Buffer	Information available upon request from specific suppliers[2]	Requires Experimental Determination	Requires Experimental Determination
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Experimental Protocols: Determining Thermodynamic Solubility

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method. This method establishes the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol: Shake-Flask Method for Pterodondiol Solubility Determination

1. Objective: To determine the thermodynamic solubility of **Pterodondiol** in a selected solvent at a specific temperature.

2. Materials:

- **Pterodondiol** (solid form)
- Solvent of interest (e.g., Chloroform, DMSO, Water)
- Glass vials or flasks with airtight screw caps
- Orbital shaker or magnetic stirrer with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- Analytical balance
- Volumetric flasks and pipettes

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical instrument.

3. Procedure:

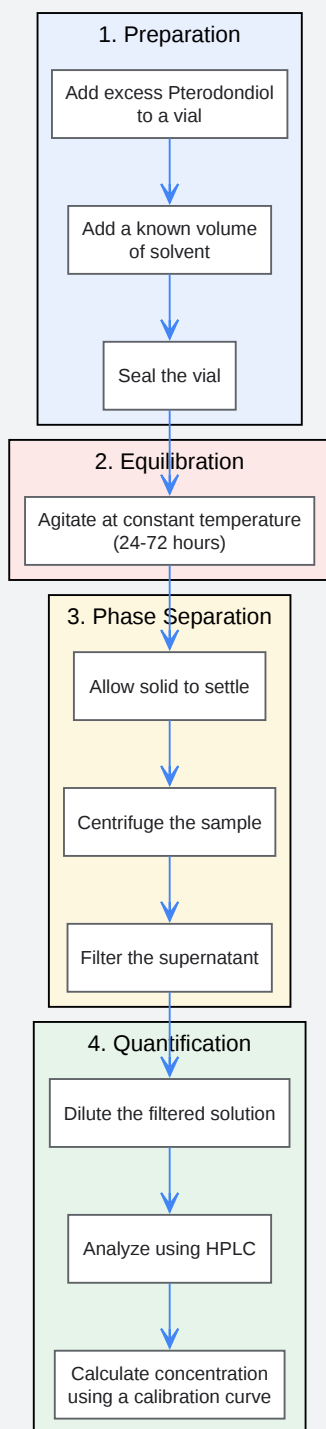
- Preparation of a Saturated Solution:
 - Add an excess amount of solid **Pterodondiol** to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.
 - Add a known volume or weight of the chosen solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).
 - Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.^[3] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, which is indicated by a plateau in the measured concentration.
- Phase Separation:
 - After the equilibration period, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.
 - To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.
 - Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.
- Quantification:

- Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
- Analyze the diluted sample using a validated analytical method, such as HPLC.
- Prepare a calibration curve using standard solutions of **Pterodondiol** of known concentrations.
- Determine the concentration of **Pterodondiol** in the saturated solution by comparing its analytical response to the calibration curve.
- Data Reporting:
 - Calculate the solubility in the desired units, such as mg/mL or mol/L.
 - Report the solubility along with the specific solvent and the temperature at which the measurement was performed.

Mandatory Visualization

Diagram of the Experimental Workflow for Solubility Determination

Experimental Workflow for Pterodondiol Solubility Determination



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Caption: Workflow for determining **Pterodondiol** solubility via the shake-flask method.

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